8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
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Overview
Description
8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound with a molecular formula of C13H14N2O and a molecular weight of 214.2631 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzylamine with methyl acrylate followed by cyclization can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents like halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one can be compared with other similar compounds, such as:
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another structurally related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82957-97-9 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H14N2O/c1-9-6-7-12-14-11-5-3-2-4-10(11)13(16)15(12)8-9/h6-8H,2-5H2,1H3 |
InChI Key |
PONVZAUGDOWANH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)CCCC3)C=C1 |
Origin of Product |
United States |
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